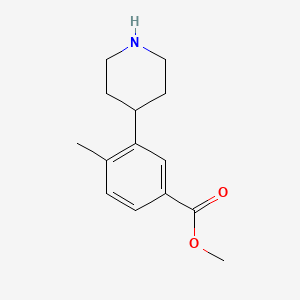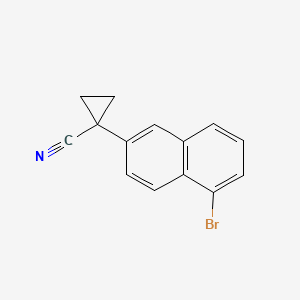
1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C14H10BrN and a molecular weight of 272.14 g/mol . This compound is characterized by the presence of a bromonaphthalene moiety attached to a cyclopropane ring, which is further connected to a carbonitrile group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromonaphthalene and cyclopropane-1-carbonitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve bulk manufacturing processes, including custom synthesis and sourcing of raw materials.
Analyse Des Réactions Chimiques
1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group into other functional groups, such as amines.
Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product.
Applications De Recherche Scientifique
1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers use this compound to study its effects on biological systems and its potential as a bioactive molecule.
Industry: This compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The bromonaphthalene moiety and the carbonitrile group play crucial roles in its activity. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile: This compound has a similar structure but differs in the position of the bromine atom on the naphthalene ring.
1-(5-Bromopyridin-2-YL)cyclopropane-1-carbonitrile: This compound contains a pyridine ring instead of a naphthalene ring, leading to different chemical properties and applications.
Propriétés
Formule moléculaire |
C14H10BrN |
|---|---|
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
1-(5-bromonaphthalen-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C14H10BrN/c15-13-3-1-2-10-8-11(4-5-12(10)13)14(9-16)6-7-14/h1-5,8H,6-7H2 |
Clé InChI |
UILQSCLHVPIOMI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C#N)C2=CC3=C(C=C2)C(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


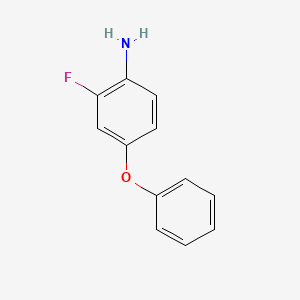
![Disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12077500.png)
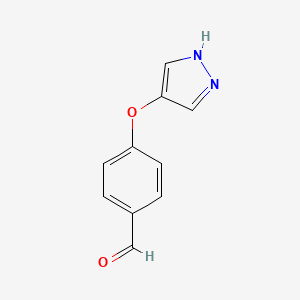
![{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine](/img/structure/B12077506.png)

![[(1r,4r)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine](/img/structure/B12077509.png)
![Methyl 5-hydroxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12077521.png)
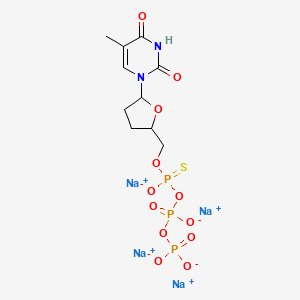
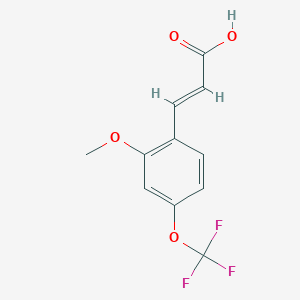


![2-amino-1-[2-[2-[2-[2-(2-amino-4-oxo-5H-imidazol-1-yl)ethylamino]ethylamino]ethylamino]ethyl]-5H-imidazol-4-one](/img/structure/B12077560.png)
